

# Spectroscopic Characterization of 2,4-Dibromo-5-fluoriodobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 2,4-Dibromo-5-fluoriodobenzene

Cat. No.: B1418035

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## Introduction

**2,4-Dibromo-5-fluoriodobenzene** is a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring three different halogen atoms, offers multiple reactive sites for selective chemical modifications, such as cross-coupling reactions. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive yet robust framework for its characterization. Due to the limited availability of public domain spectra for this specific molecule, the data presented herein is a synthesis of established spectroscopic principles and comparative analysis with structurally related compounds.

This document will delve into the anticipated  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR,  $^{19}\text{F}$  NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy data for **2,4-Dibromo-5-fluoriodobenzene**. Each section will not only present the predicted spectral features but also elucidate the underlying principles that govern these characteristics, providing a comprehensive understanding for researchers in the field.

## Molecular Structure and Key Features

The structure of **2,4-Dibromo-5-fluoriodobenzene** ( $\text{C}_6\text{H}_2\text{Br}_2\text{FI}$ ) is foundational to understanding its spectroscopic signature. The benzene ring is substituted with two bromine atoms, one fluorine atom, and one iodine atom, leaving two hydrogen atoms. The relative

positions of these substituents are crucial for interpreting the resulting spectra, particularly the coupling patterns in NMR spectroscopy.

Caption: Numbering scheme for **2,4-Dibromo-5-fluoroiodobenzene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For **2,4-Dibromo-5-fluoroiodobenzene**,  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR will provide complementary and definitive information.

### $^1\text{H}$ NMR Spectroscopy

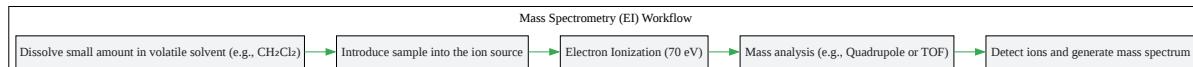
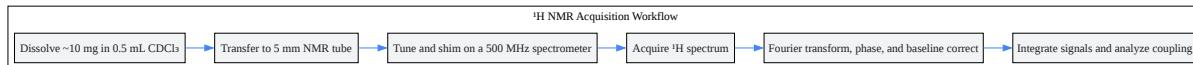
Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ ):

Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constants (J, Hz)	Assignment
~ 7.8 - 8.0	Doublet of doublets (dd)	~ 8.5, 2.0	H-6
~ 7.4 - 7.6	Doublet of doublets (dd)	~ 8.5, 5.0	H-3

#### Interpretation and Rationale:

The  $^1\text{H}$  NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons.

- H-6: This proton is flanked by the iodine at C-1 and a bromine at C-5. The large iodine atom will exert a significant deshielding effect, shifting this proton downfield. It will be split into a doublet by the adjacent H-3 ( $^3\text{JHH} \approx 8.5$  Hz) and further split into a doublet by the fluorine at C-5 ( $^4\text{JHF} \approx 2.0$  Hz), resulting in a doublet of doublets.
- H-3: This proton is situated between a bromine at C-2 and a bromine at C-4. It will be split into a doublet by the adjacent H-6 ( $^3\text{JHH} \approx 8.5$  Hz) and a doublet by the fluorine at C-5 ( $^3\text{JHF} \approx 5.0$  Hz), also appearing as a doublet of doublets.



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